2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Overview
Description
2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopropylmethoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde typically involves the reaction of 3,5-dimethylbenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this synthesis include acids or bases, and the reaction is often performed under reflux conditions to enhance the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research to elucidate the compound’s full potential.
Comparison with Similar Compounds
- 2-(Cyclopropylmethoxy)-4-methylbenzaldehyde
- 3-(Cyclopropylmethoxy)-5-methylbenzaldehyde
- 2-(Cyclopropylmethoxy)-3,5-dimethylbenzoic acid
Comparison: Compared to similar compounds, 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications where specific structural features are required.
Biological Activity
2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is an organic compound notable for its unique cyclopropylmethoxy group, which significantly influences its chemical reactivity and biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
- CAS Number : 883524-34-3
The compound features a dimethylbenzaldehyde backbone with a cyclopropylmethoxy substituent, which enhances its lipophilicity and alters its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential mechanism for reducing inflammation in various conditions, such as arthritis or other inflammatory diseases.
Anticancer Activity
This compound has shown promise in cancer research. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as NF-κB and MAPK/ERK, which are crucial in regulating inflammatory responses and cell survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various concentrations of this compound against common pathogens. The results confirmed its effectiveness, particularly against resistant strains of bacteria.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound resulted in a statistically significant decrease in inflammatory markers in human macrophage cultures exposed to lipopolysaccharides (LPS).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-5-10(2)13(12(6-9)7-14)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJJOYUOHKFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)OCC2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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